molecular formula C18H19ClF3N5O2S2 B2374326 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 922673-27-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2374326
CAS RN: 922673-27-6
M. Wt: 493.95
InChI Key: BMVMPJBVEQWIAV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19ClF3N5O2S2 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Interactions

The detailed chemical structure of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, has been characterized, demonstrating significant intermolecular interactions. These interactions include N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds along with C–H···π, C–Cl···π, and C–O···π interactions, contributing to the formation of 3-D arrays in crystalline structures. This indicates a potential for these compounds in the development of materials with specific molecular arrangements for various scientific applications (Boechat et al., 2011).

Anticancer Properties

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives as anticancer agents. Compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising selectivity and apoptosis-inducing capabilities against various cancer cell lines, including human lung adenocarcinoma cells and breast cancer cells. These findings suggest potential therapeutic applications of such compounds in cancer treatment (Evren et al., 2019), (Abu-Melha, 2021).

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a core structure with the compound of interest, has revealed potent inhibition of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism, highlighting the potential of these compounds as cancer therapeutics. The development of analogs with improved solubility and similar potency to BPTES could lead to new treatments for cancer (Shukla et al., 2012).

Antitumor and Antioxidant Activities

Compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been investigated for their antitumor and antioxidant activities. These studies contribute to understanding the potential use of these compounds in combating oxidative stress-related diseases and cancer, suggesting a broader scope of application in medical research (Hamama et al., 2013).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5O2S2/c19-12-7-6-10(18(20,21)22)8-13(12)24-14(28)9-30-17-27-26-16(31-17)25-15(29)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,24,28)(H2,23,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVMPJBVEQWIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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